molecular formula C13H22FNO2Si B15362535 2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol

2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol

Cat. No.: B15362535
M. Wt: 271.40 g/mol
InChI Key: SKWHGZFNVBIDNV-UHFFFAOYSA-N
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Description

2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol is an organic compound with the molecular formula C13H22FNO2Si It is characterized by the presence of a tert-butyl(dimethyl)silyl group, a fluoro-substituted pyridine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silyl ether. The fluoro-substituted pyridine is then introduced through a nucleophilic substitution reaction, often using a suitable fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The silyl ether group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Tert-butyl(dimethyl)silyl]oxy-2-(2-pyridyl)ethanol
  • 2-[Tert-butyl(dimethyl)silyl]oxy-2-(4-fluoro-2-pyridyl)ethanol
  • 2-[Tert-butyl(dimethyl)silyl]oxy-2-(3-fluoro-2-pyridyl)ethanol

Uniqueness

2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol is unique due to the specific position of the fluoro substituent on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the silyl ether protecting group and the fluoro-substituted pyridine ring makes this compound a valuable intermediate in organic synthesis and a potential candidate for drug development.

Q & A

Q. What synthetic strategies are optimal for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound, and how does steric hindrance influence reaction efficiency?

Answer:
The TBDMS group is commonly introduced via silylation of the hydroxyl group using reagents like TBDMS chloride in the presence of a base (e.g., imidazole or DMAP). Steric hindrance from the pyridyl and fluoro substituents may slow the reaction. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity.
  • Optimize temperature (e.g., 0–25°C) to balance reaction rate and selectivity .
  • Monitor reaction progress via TLC or HPLC, as incomplete silylation can lead to byproducts.

Example DoE Table for Scale-Up

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)204030
Solvent (DMF:DCM)1:13:12:1
Catalyst (mol%)153

Q. How does the fluoropyridyl moiety influence the compound’s stability under oxidative or photolytic conditions?

Answer:

  • Oxidative Stability: The electron-deficient pyridyl ring reduces susceptibility to oxidation, but the fluoro substituent may direct electrophilic attacks to specific positions.
  • Photolytic Degradation: UV irradiation can cleave the silyl ether bond; stability assays under UVA/UVB light are recommended.
  • Mitigation Strategies: Add antioxidants (e.g., BHT) or use amber glassware for light-sensitive reactions .

Advanced Insight: Time-resolved EPR spectroscopy can track radical intermediates formed during degradation .

Q. What role does this compound play in modular synthesis of bioactive molecules?

Answer:
The TBDMS-protected alcohol serves as a versatile intermediate for:

  • Drug Candidates: Fluoropyridyl groups enhance bioavailability and target binding (e.g., kinase inhibitors) .
  • Peptide Mimetics: The silyl group enables orthogonal protection strategies in solid-phase synthesis .

Case Study: Coupling with trifluoroethyl ketones (e.g., from ) generates fluorinated analogs with improved metabolic stability.

Q. How can researchers address discrepancies in chromatographic retention times across laboratories?

Answer:

  • Standardization: Use certified reference materials (CRMs) for HPLC calibration.
  • Mobile Phase Buffering: Adjust pH and ionic strength to minimize variability (e.g., ammonium formate buffer at pH 3.5) .
  • Column Batch Testing: Validate retention consistency across different column lots.

Properties

Molecular Formula

C13H22FNO2Si

Molecular Weight

271.40 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C13H22FNO2Si/c1-13(2,3)18(4,5)17-12(9-16)11-7-6-10(14)8-15-11/h6-8,12,16H,9H2,1-5H3

InChI Key

SKWHGZFNVBIDNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)C1=NC=C(C=C1)F

Origin of Product

United States

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